![molecular formula C24H25N3O3 B7538320 N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide, also known as MBX-2982, is a small molecule drug that is being studied for its potential use in treating type 2 diabetes. This compound is an agonist of the G-protein-coupled receptor GPR119, which is involved in the regulation of glucose and lipid metabolism.
Mecanismo De Acción
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide works by activating the GPR119 receptor, which is expressed in the pancreas and intestines. Activation of this receptor leads to the release of hormones that stimulate insulin secretion and improve glucose uptake in peripheral tissues. In addition, activation of GPR119 has been shown to reduce appetite and promote weight loss.
Biochemical and Physiological Effects:
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include:
- Increased insulin secretion
- Improved glucose tolerance
- Reduced body weight
- Improved lipid metabolism
- Reduced appetite
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide has several advantages for use in lab experiments. It is a small molecule drug that is easy to synthesize and purify. In addition, it has been shown to have a high degree of selectivity for the GPR119 receptor, which reduces the risk of off-target effects.
One limitation of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known. In addition, the compound has a relatively short half-life, which may limit its usefulness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide. These include:
- Further preclinical studies to better understand the mechanism of action of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide and its effects on glucose and lipid metabolism.
- Clinical trials to evaluate the safety and efficacy of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide in humans with type 2 diabetes.
- Studies to investigate the potential use of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide in combination with other drugs for the treatment of diabetes.
- Research to identify other potential targets for N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide and related compounds.
Métodos De Síntesis
The synthesis of N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide has been described in the scientific literature. The compound is typically prepared using a multistep synthetic route that involves the reaction of various starting materials under carefully controlled conditions. The final product is purified using a combination of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide is being studied for its potential use in treating type 2 diabetes. This compound has been shown to increase insulin secretion and improve glucose tolerance in preclinical studies. In addition, it has been shown to reduce body weight and improve lipid metabolism in animal models of diabetes.
Propiedades
IUPAC Name |
N-[2-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18-7-4-8-19(17-18)29-16-6-14-27-21-10-3-2-9-20(21)26-23(27)12-13-25-24(28)22-11-5-15-30-22/h2-5,7-11,15,17H,6,12-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIGXSQNURKLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.